

Evolutionary Diversification of the CEP Gene Family in Angiosperms: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract

The C-TERMINALLY ENCODED PEPTIDE (CEP) gene family represents a class of small signaling peptides crucial for regulating a multitude of developmental processes in plants, particularly in response to environmental cues.[1][2] These peptides are integral to orchestrating root and shoot architecture, nutrient acquisition, and symbiotic interactions.[3][4][5] This technical guide provides an in-depth analysis of the evolutionary diversification of the CEP gene family in angiosperms, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. The emergence of CEP genes is traced to seed plants, with significant diversification observed within angiosperm lineages, suggesting their role in the evolution of novel traits.[6][7] Understanding the intricacies of the CEP signaling network offers potential avenues for the development of novel strategies to enhance crop resilience and productivity.

Introduction to the CEP Gene Family

The C-TERMINALLY ENCODED PEPTIDE (CEP) family encodes small, secreted signaling peptides that play pivotal roles in plant growth and development.[1][6] These peptides are characterized by a conserved 15-amino acid domain at or near their C-terminus and are derived from larger precursor proteins.[1][8] The mature, biologically active peptide is typically 14 or 15 amino acids long and can undergo post-translational modifications, such as the hydroxylation of proline residues.[1]

CEP peptides act as non-cell-autonomous signals, regulating fundamental processes including:

- **Root and Shoot Development:** CEPs are known to negatively regulate primary and lateral root growth.[1][2] Overexpression of certain CEP genes can lead to reduced root elongation and smaller shoot systems.[1]
- **Nutrient Signaling:** CEP signaling is a key component of systemic nitrogen (N) demand signaling.[3][4] Under low nitrogen conditions, root-derived CEPs travel to the shoot, where they trigger a systemic response to enhance nitrate uptake in other parts of the root system. [9]
- **Symbiotic Nodulation:** In legumes, CEP peptides positively regulate the formation of nitrogen-fixing root nodules, a process that is crucial for symbiotic nitrogen fixation.[3][10]
- **Stress Responses:** Expression of CEP genes is often modulated by various environmental cues, including nitrogen limitation, salinity, osmotic stress, and elevated CO₂ levels, indicating their role in mediating plant responses to abiotic stresses.[1]

The evolutionary history of the CEP gene family is confined to seed plants, with no canonical members found in earlier diverging lineages like mosses and lycophytes.[1][6] This suggests that the emergence of CEP signaling was a significant event in the evolution of vascular plants. A comprehensive survey of 106 plant genomes identified 916 CEP genes in angiosperms and gymnosperms, highlighting a significant diversification of this gene family, particularly within the Poaceae and Solanaceae families.[6]

Quantitative Data on CEP Gene Diversification

The number of CEP genes varies considerably across different angiosperm species, reflecting the dynamic evolutionary history of this gene family. The following table summarizes the number of identified canonical CEP genes in selected angiosperm and gymnosperm species from a comprehensive genomic survey.

Plant Group	Family	Species	Number of CEP Genes
Angiosperms	Brassicaceae	Arabidopsis thaliana	12
Fabaceae	Medicago truncatula	13	
Poaceae	Oryza sativa	19	
Solanaceae	Solanum lycopersicum	17	
Rosaceae	Malus domestica	25	
Prunus persica	14		
Vitaceae	Vitis vinifera	11	
Gymnosperms	Pinaceae	Picea abies	16
Pinus taeda	14		
Gnetophyta	Gnetum gnemon	1	

Data compiled from Ogilvie et al., 2014 and Liu et al., 2022.[\[6\]](#)[\[11\]](#)

Experimental Protocols

This section details the key experimental methodologies employed in the study of the CEP gene family, from identification to functional characterization.

Identification of CEP Genes in Plant Genomes

A systematic, motif-based approach is more robust than traditional BLAST searches for identifying canonical CEP genes across diverse plant genomes.[\[6\]](#)

Protocol:

- Genome-wide ORF Prediction: Scan all available open reading frames (ORFs) from the target plant genome assemblies.

- N-terminal Secretion Signal (NSS) Prediction: Utilize tools like SignalP to identify ORFs encoding a putative N-terminal secretion signal, a characteristic feature of secreted peptides.
- CEP Domain Identification:
 - Develop a position-specific probability matrix (PSPM) using a set of known, canonical CEP domain sequences.
 - Use this PSPM to scan the ORFs (that have a predicted NSS) for the presence of one or more canonical CEP domains.
- Filtering and Annotation:
 - Filter out "group II CEPs" or "CEP-likes" which are phylogenetically distinct from the canonical CEPs.[6]
 - Manually curate the identified genes to confirm the presence of all characteristic features of a CEP gene.

Phylogenetic Analysis

Phylogenetic analysis is essential to understand the evolutionary relationships and diversification of CEP genes within and between species.

Protocol:

- Sequence Alignment: Align the full-length amino acid or nucleotide sequences of the identified CEP genes using a multiple sequence alignment program like ClustalW or MAFFT.
- Phylogenetic Tree Construction:
 - Use methods such as Maximum Likelihood (e.g., with RAxML or PhyML) or Bayesian Inference (e.g., with MrBayes) to construct the phylogenetic tree.
 - Assess the statistical support for the tree topology using bootstrapping or posterior probabilities.

- Tree Visualization and Interpretation: Visualize the tree using software like FigTree to interpret the evolutionary relationships, including gene duplication and divergence events.

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is a standard method to quantify the expression levels of CEP genes in different tissues or under various experimental conditions.

Protocol:

- RNA Extraction and cDNA Synthesis:
 - Isolate total RNA from the plant tissue of interest using a suitable method (e.g., Trizol-based extraction).
 - Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.
- Primer Design and Validation:
 - Design gene-specific primers for the target CEP genes and suitable reference genes (for normalization).
 - Validate the primer efficiency and specificity.
- qRT-PCR Reaction:
 - Perform the qRT-PCR reaction using a SYBR Green-based or probe-based detection method on a real-time PCR system.
- Data Analysis:
 - Calculate the relative expression levels of the target genes using the $\Delta\Delta C_t$ method, normalizing to the expression of the reference genes.

Functional Characterization using Synthetic Peptides and Mutant Analysis

The biological function of CEP peptides is often investigated by applying synthetic peptides to plants and by analyzing the phenotypes of loss-of-function mutants.

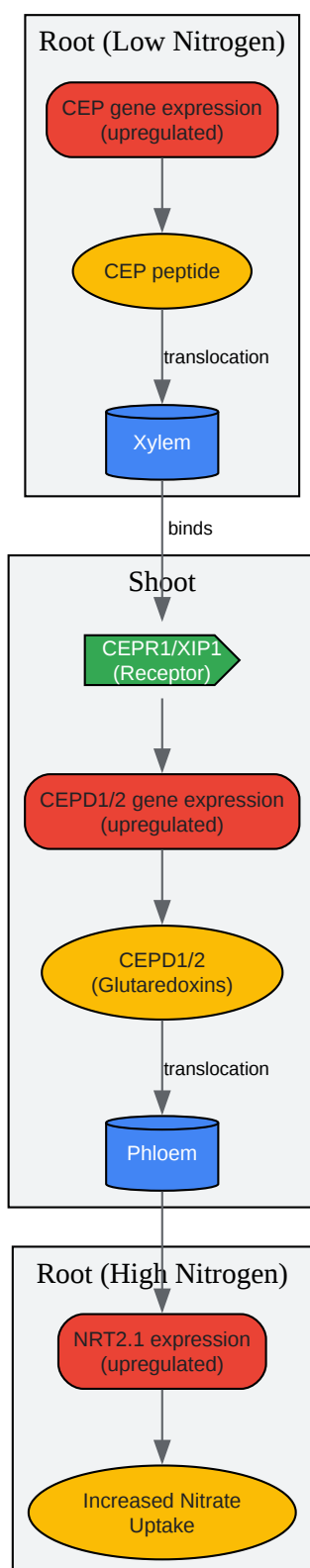
Protocol:

- **Peptide Synthesis:** Synthesize the 15-amino acid CEP domain peptides, often with hydroxylated prolines to mimic the native, active form.
- **Phenotypic Assays:**
 - **Root Growth Assays:** Grow seedlings on agar plates supplemented with the synthetic CEP peptide at various concentrations and measure primary root length and lateral root density.
 - **Nodulation Assays (for legumes):** Grow legume seedlings with rhizobial inoculation in the presence or absence of the synthetic CEP peptide and quantify nodule number and development.
- **Mutant Analysis:**
 - Obtain or generate loss-of-function mutants (e.g., T-DNA insertion lines or CRISPR/Cas9-mediated knockouts) for the CEP genes or their receptors.
 - Characterize the phenotype of the mutants under various conditions to elucidate the function of the gene.
- **Grafting Experiments:** Perform grafting experiments between wild-type and mutant plants to distinguish between local and systemic signaling effects.[\[12\]](#)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with CEP gene function.

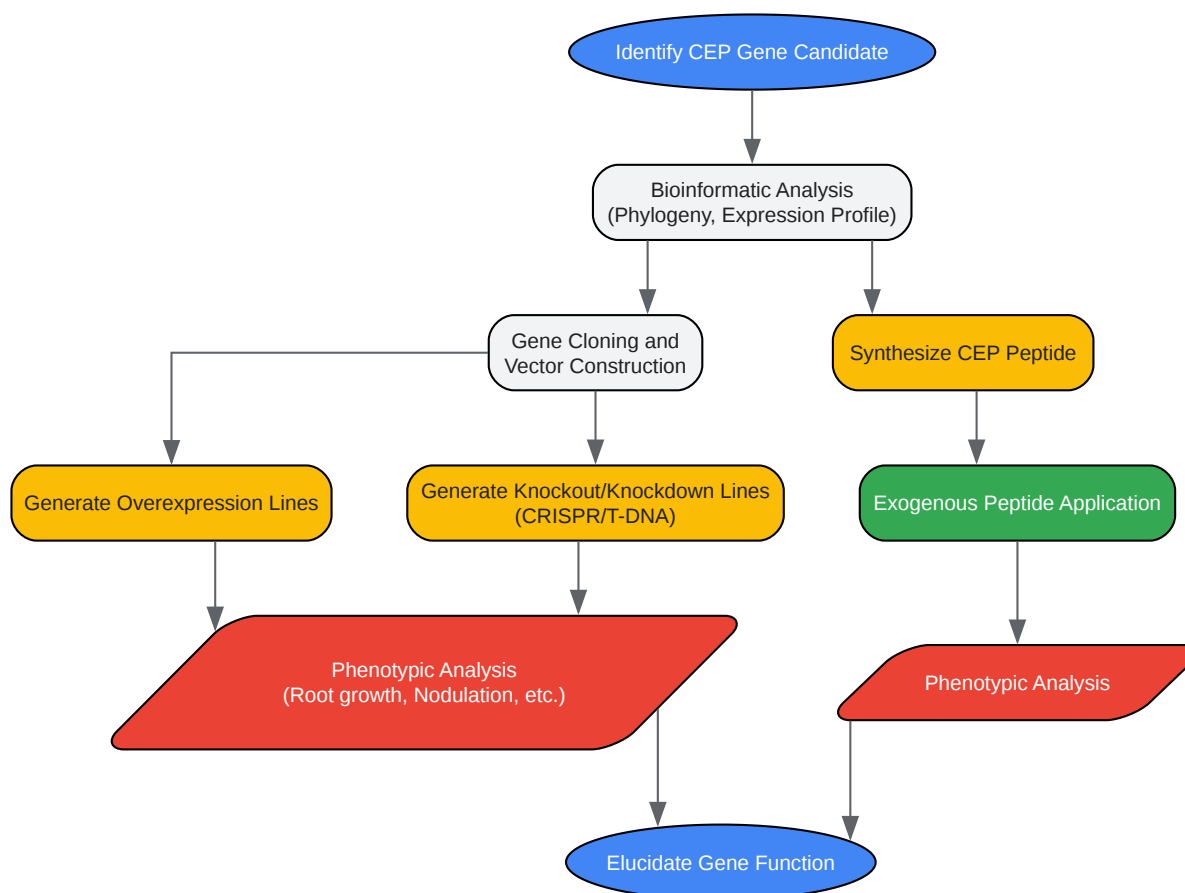
CEP Signaling Pathway in Nitrogen Demand

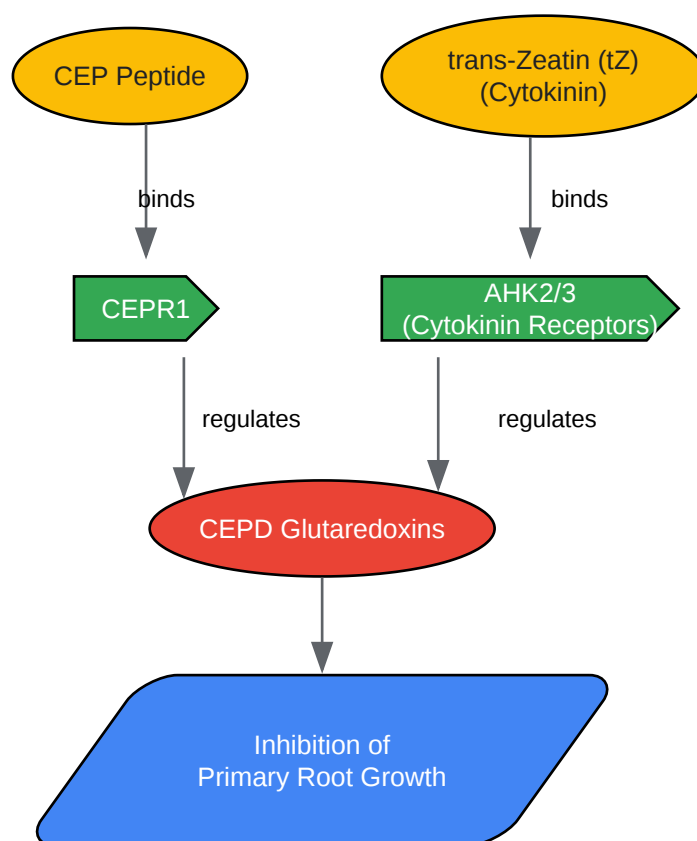


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Caption: CEP-mediated systemic nitrogen demand signaling pathway.

Experimental Workflow for CEP Gene Functional Analysis





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- To cite this document: BenchChem. [Evolutionary Diversification of the CEP Gene Family in Angiosperms: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b575876#evolutionary-diversification-of-the-cep-gene-family-in-angiosperms]

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